molecular formula C8H8FNO B583544 N-(3-Fluoro-2-methylphenyl)formamide CAS No. 153797-65-0

N-(3-Fluoro-2-methylphenyl)formamide

Cat. No.: B583544
CAS No.: 153797-65-0
M. Wt: 153.156
InChI Key: LIAWHEJIUJDVPK-UHFFFAOYSA-N
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Description

N-(3-Fluoro-2-methylphenyl)formamide is an organic compound with the molecular formula C8H8FNO It is a formamide derivative where the formamide group is attached to a 3-fluoro-2-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Fluoro-2-methylphenyl)formamide can be synthesized through the reaction of aniline and 3-fluoro-2-methylbenzoic acid. The process involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-2-methylphenyl)formamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The formamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form more complex structures, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: Corresponding amine.

    Oxidation: Various oxidized derivatives.

Scientific Research Applications

N-(3-Fluoro-2-methylphenyl)formamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-2-methylphenyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluoro-3-methylphenyl)formamide
  • N-(3-Fluoro-4-methylphenyl)formamide
  • N-(3-Chloro-2-methylphenyl)formamide

Uniqueness

N-(3-Fluoro-2-methylphenyl)formamide is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(3-fluoro-2-methylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAWHEJIUJDVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50666650
Record name N-(3-Fluoro-2-methylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153797-65-0
Record name N-(3-Fluoro-2-methylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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